molecular formula C19H18FN5S B5903740 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine

Cat. No.: B5903740
M. Wt: 367.4 g/mol
InChI Key: XPCZFAXUQGRSHB-UHFFFAOYSA-N
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Description

“N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine” is a complex organic compound that features a combination of pyrazole, fluorophenyl, thiazole, and pyrrole groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine” would likely involve multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the coupling of the thiazole and pyrrole moieties. Typical reaction conditions might include:

    Formation of Pyrazole Ring: Cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of Fluorophenyl Group: Electrophilic aromatic substitution or cross-coupling reactions.

    Coupling of Thiazole and Pyrrole: Use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow chemistry or the use of automated synthesizers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or pyrrole rings.

    Reduction: Reduction reactions could target the nitrogen-containing rings.

    Substitution: The fluorophenyl group could participate in nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of multiple bioactive moieties.

Medicine

In medicine, it could be explored for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, it might find applications in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action would depend on its specific biological activity. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine
  • N-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine

Uniqueness

The presence of the fluorophenyl group might confer unique properties, such as increased metabolic stability or enhanced binding affinity to biological targets.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5S/c1-24(13-17-3-2-9-25(17)19-21-8-10-26-19)12-15-11-22-23-18(15)14-4-6-16(20)7-5-14/h2-11H,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCZFAXUQGRSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CN1C2=NC=CS2)CC3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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